molecular formula C14H23ClN2 B5200313 3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride

3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride

Cat. No.: B5200313
M. Wt: 254.80 g/mol
InChI Key: URIZVCLJVAOGED-UHFFFAOYSA-N
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Description

3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride is a compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-Adamantyl(methyl)amino]propanenitrile;hydrochloride is unique due to the presence of both the nitrile and amino groups, which provide it with distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-adamantyl(methyl)amino]propanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-16(4-2-3-15)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,2,4-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIZVCLJVAOGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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